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Bis(N,N'-di-t-butylacetamidinato)iron(II)

Atomic Layer Deposition Iron Oxide Thin Films Co-reactant Selection

Bis(N,N'-di-t-butylacetamidinato)iron(II) (CAS 635680-56-7, synonym Fe(tBu-MeAMD)₂ or FeAMD) is a homoleptic iron(II) amidinate complex belonging to the class of volatile, thermally stable transition metal amidinates developed for atomic layer deposition (ALD) and metal-organic chemical vapor deposition (MOCVD) of iron-containing thin films. Structurally, the tert-butyl-substituted acetamidinate ligands enforce a monomeric, four-coordinate geometry around the Fe(II) center, distinguishing it from its dimeric isopropyl-substituted analog.

Molecular Formula C20H42FeN4
Molecular Weight 394.4 g/mol
CAS No. 635680-56-7
Cat. No. B3148056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(N,N'-di-t-butylacetamidinato)iron(II)
CAS635680-56-7
Molecular FormulaC20H42FeN4
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Fe+2]
InChIInChI=1S/2C10H21N2.Fe/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2
InChIKeyMIOUQVABQSKCOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(N,N'-di-t-butylacetamidinato)iron(II) (FeAMD) for ALD and MOCVD: Procurement-Grade Overview of a Water-Reactive Iron Precursor


Bis(N,N'-di-t-butylacetamidinato)iron(II) (CAS 635680-56-7, synonym Fe(tBu-MeAMD)₂ or FeAMD) is a homoleptic iron(II) amidinate complex belonging to the class of volatile, thermally stable transition metal amidinates developed for atomic layer deposition (ALD) and metal-organic chemical vapor deposition (MOCVD) of iron-containing thin films [1]. Structurally, the tert-butyl-substituted acetamidinate ligands enforce a monomeric, four-coordinate geometry around the Fe(II) center, distinguishing it from its dimeric isopropyl-substituted analog [1]. The compound is a dark gray to off-white crystalline solid (mp ~107 °C, MW 394.42 g/mol) and is handled as an air- and moisture-sensitive material . Its primary demonstrated utility is as a precursor for conformal iron oxide thin films via water-vapor ALD at temperatures below 200 °C, subsequently convertible to hematite (α-Fe₂O₃) upon annealing [2].

Why Generic Iron ALD Precursor Substitution Fails: Oxidant Compatibility and Thermal Budget Constraints of Bis(N,N'-di-t-butylacetamidinato)iron(II)


Iron precursors for ALD and MOCVD are not interchangeable because their co-reactant compatibility, thermal stability window, and vapor delivery characteristics fundamentally dictate process design and film quality. The most widely used iron ALD precursor, ferrocene, requires ozone as co-reactant and deposition temperatures of 200–500 °C [1]; FeCl₃ reacts with water but generates corrosive HCl byproduct and chlorine incorporation [1]; bis(2,4-methylpentadienyl)iron offers low-temperature reactivity but thermally degrades, necessitating vapor-boost assistance incompatible with many commercial reactors [1]. Even within the same amidinate ligand family, the isopropyl analog Fe(iPr-MeAMD)₂ crystallizes as a dimer, shifting its MOCVD process window 70 °C higher than the monomeric tert-butyl derivative [2]. FeAMD uniquely combines water reactivity—eliminating ozone infrastructure and HCl corrosion—with a monomeric structure that lowers both ALD and MOCVD operating temperatures relative to its closest structural and functional analogs [1][2].

Quantitative Evidence Guide: Head-to-Head Differentiation of Bis(N,N'-di-t-butylacetamidinato)iron(II) Against Closest Iron ALD/MOCVD Precursor Analogs


Water as Co-reactant Eliminates Ozone Requirement: FeAMD vs. Ferrocene in Iron Oxide ALD

FeAMD enables self-limiting ALD growth of FeOₓ using water vapor at <200 °C, whereas the industry-standard ferrocene precursor requires ozone as the oxygen source and temperatures of 350–500 °C for effective cyclopentadienyl ligand removal [1]. A direct QCM comparison within the same study shows FeAMD achieves an ALD growth rate of 0.55 ± 0.05 Å/cycle with water at <200 °C, while ferrocene/ozone ALD yields 1.4 Å/cycle at 200 °C but with significant reactor profiling, ferrocene condensation, and costly ozone generator and pump maintenance [1][2]. The FeAMD/H₂O process produces hematite films whose UV–vis absorption spectra and photoelectrochemical water-oxidation activity (onset ~1.2 V vs RHE, reaching 0.1 mA/cm² at 1.75 V vs RHE for 19 nm films) closely resemble those from the ferrocene/ozone route [1].

Atomic Layer Deposition Iron Oxide Thin Films Co-reactant Selection

Monomeric vs. Dimeric Structure Drives 70 °C Lower MOCVD Window: Fe(tBu-MeAMD)₂ vs. Fe(iPr-MeAMD)₂

Within the iron bis(acetamidinate) family, the tert-butyl-substituted Fe(tBu-MeAMD)₂ (target compound) is monomeric, whereas the isopropyl-substituted analog Fe(iPr-MeAMD)₂ crystallizes as a dimer with bridging amidinate ligands [1]. This structural difference directly impacts MOCVD process parameters: Fe(tBu-MeAMD)₂ enables film deposition at 280–350 °C, while Fe(iPr-MeAMD)₂ requires 350–450 °C—a 70 °C higher minimum temperature [2]. The monomeric structure contributes to higher relative volatility and a lower onset of thermal decomposition (~160 °C for FeAMD) compared to the dimeric isopropyl analog [3]. Additionally, films deposited from Fe(tBu-MeAMD)₂ exhibit a room-temperature coercive field 3 times higher than those from the isopropyl analog, indicating different magnetic properties of the resulting iron-containing films [2].

MOCVD Precursor Molecular Design Amidinate Ligand Steric Effects

Saturated ALD Growth Rate 1.6–1.7 Å/cy Outperforms Fe(thd)₃ by >10× and FeCl₃ by ~3× at 200 °C

Under optimized thermal ALD conditions (200 °C, >100 mTorr FeAMD partial pressure, 5 mini-doses per half-cycle, H₂O co-reactant), FeAMD achieves a saturated growth per cycle (GPC) of 1.6–1.7 Å/cy [1]. The purely self-limited ALD component is 0.6–0.7 Å/cy, with the balance attributed to a CVD contribution from thermal decomposition; however, even the conservative ALD-only component exceeds the total GPC of Fe(thd)₃ (0.14 Å/cy) by >4× and matches FeCl₃ (~0.6 Å/cy) [1]. The combined (ALD + CVD) GPC of 1.6–1.7 Å/cy surpasses N,N-(dimethylaminomethyl)ferrocene (0.26 Å/cy) by ~6× and exceeds ferrocene/ozone (1.4 Å/cy) by ~15–20% [1]. The PEALD variant yields slightly lower GPC (1.4–1.5 Å/cy) but with higher film density (4.9 vs. 4.0 g/cm³) [1].

Growth Per Cycle ALD Precursor Efficiency Throughput Optimization

Subnanometer Surface Roughness (0.2–0.7 nm RMS) and Low Impurity Levels (C <7 at.%, N ~1 at.%) in As-Deposited FeOₓ Films

FeOₓ films deposited by both thermal ALD and PEALD using FeAMD exhibit surface roughness values of 0.2–0.7 nm RMS (AFM, 5 μm × 5 μm scan area) for film thicknesses <12 nm [1]. PEALD films demonstrate slightly lower surface roughness (~0.2 nm) than thermal ALD films at equivalent FeAMD partial pressures [1]. XPS analysis reveals carbon impurities below 7 at.% and nitrogen impurities at approximately 1 at.% in properly purged ALD films, compared to 14.5 at.% C and 1.7 at.% N in CVD-like films deposited without co-reactant [1]. Films are slightly substoichiometric (Fe₂O₂.₅–₂.₆) and convert to crystalline hematite (α-Fe₂O₃) upon annealing at 500 °C in air [1][2].

Thin Film Quality Surface Roughness Impurity Control

Conformal Coating on High-Aspect-Ratio Trench Structures: 49% Step Coverage at AR 1:13 Demonstrates 3D Patterning Capability

FeAMD thermal ALD was evaluated on trench-structured wafers to assess conformality—a critical performance metric for 3D device architectures. On high-aspect-ratio (AR) trenches (AR = 1:13, 65.0 μm trench depth), FeAMD achieves approximately 49% step coverage [1]. On low-AR structures (AR ~0.6, 2.2, and 4.6, trench depth ~400 nm), film growth was observed at the trench bottom, though accurate step coverage quantification was precluded by surface roughness [1]. The film at the trench bottom was smoother than at the top, indicating progressive surface smoothing during deposition [1]. While improved conformality requires prolonged precursor exposure times, this data establishes baseline 3D coating capability with FeAMD, differentiating it from precursors whose reactivity or vapor delivery characteristics preclude penetration into deep features.

Step Coverage Conformal Deposition 3D Device Structures

Dual-Mode Reactivity with H₂O and O₂ Plasma: Process Flexibility Not Available with Ferrocene or FeCl₃

FeAMD is uniquely capable of depositing FeOₓ films using either H₂O (thermal ALD) or O₂ plasma (PEALD) as the co-reactant, at a common substrate temperature of 200 °C [1]. This dual-mode capability is not shared by ferrocene (which requires ozone, not water) or FeCl₃ (which requires water and generates HCl; plasma compatibility not demonstrated) [2][3]. The PEALD process yields films with 20% higher density (4.9 vs 4.0 g/cm³), improved crystallinity after annealing, and marginally lower surface roughness (~0.2 nm) compared to thermal ALD films [1]. The ability to select between thermal and plasma-enhanced modes with a single precursor enables process engineers to tune film density and crystallinity without changing precursor chemistry, simplifying process development and supply chain logistics.

Plasma-Enhanced ALD Process Versatility Dual Co-reactant Capability

Procurement-Driven Application Scenarios for Bis(N,N'-di-t-butylacetamidinato)iron(II): Where FeAMD Provides Verifiable Advantage


Low-Thermal-Budget ALD of Hematite Photoanodes on Temperature-Sensitive Substrates for Solar Water Splitting

FeAMD enables conformal hematite (α-Fe₂O₃) photoanode fabrication at <200 °C using only water as co-reactant, followed by air annealing at 500 °C to induce crystallinity [1]. This water-only, low-temperature ALD route is uniquely suited for depositing iron oxide onto organic-inorganic hybrid scaffolds, polymeric templates, or perovskite underlayers that cannot tolerate ozone exposure or the 350–500 °C deposition temperatures required by ferrocene/ozone ALD [1]. The resulting 19 nm hematite films exhibit photoelectrochemical water oxidation activity (onset ~1.2 V vs RHE, 0.1 mA/cm² at 1.75 V vs RHE) comparable to ferrocene-derived hematite [1]. Researchers and process engineers developing tandem water-splitting devices, photoelectrodes on flexible substrates, or hybrid organic-inorganic photocatalytic architectures should prioritize FeAMD for its unmatched combination of water reactivity and low thermal budget.

High-Throughput Thermal ALD of Iron Oxide Thin Films for Semiconductor and Sensor Manufacturing

For production-scale thermal ALD of FeOₓ films at 200 °C, FeAMD delivers a saturated GPC of 1.6–1.7 Å/cy—the highest reported for any iron precursor under fully characterized ALD conditions [1]. This GPC advantage (11–12× higher than Fe(thd)₃, ~3× higher than FeCl₃, and ~20% higher than ferrocene/O₃) directly reduces the number of deposition cycles required per wafer, improving fab throughput and reducing precursor consumption [1]. The films exhibit subnanometer surface roughness (0.2–0.7 nm RMS) and low impurity levels (C <7 at.%, N ~1 at.%), meeting the stringent film quality requirements for gate dielectrics, magnetic tunnel junction layers, and gas-sensing electrodes [1]. Process engineers seeking to maximize wafer throughput while maintaining electronic-grade film quality in iron oxide ALD should evaluate FeAMD as a drop-in replacement for slower-growing alternatives.

MOCVD of Iron, Iron Carbide, and Iron Nitride Magnetic Films at Reduced Thermal Budget

Fe(tBu-MeAMD)₂ enables MOCVD of iron-containing films (Fe, Fe₃C, Fe₄C, Fe₄N) at 280–350 °C—a 70 °C lower temperature window than the dimeric isopropyl analog Fe(iPr-MeAMD)₂ (350–450 °C) [1]. The monomeric structure of tert-butyl-substituted FeAMD is directly responsible for this lower deposition temperature [2]. Films deposited from Fe(tBu-MeAMD)₂ exhibit a room-temperature coercive field 3 times higher than those from Fe(iPr-MeAMD)₂, providing a magnetic property differentiator [1]. This lower MOCVD window enables deposition on substrates with limited thermal stability and reduces energy consumption in multi-wafer production runs. Procurement for magnetic thin-film development—including hard magnetic layers, spin-valve structures, and magnetic recording media—should favor Fe(tBu-MeAMD)₂ over its isopropyl analog when process thermal budget is constrained.

Conformal Coating of High-Aspect-Ratio 3D Structures for Energy Storage and Catalysis Scaffolds

FeAMD thermal ALD demonstrates conformal iron oxide deposition into deep trench structures, achieving ~49% step coverage at an aspect ratio of 1:13 (65 μm depth) and confirmed film growth at the bottom of 400 nm-deep trenches [1]. When combined with water-only co-reactant chemistry—which eliminates the recombination-limited radical penetration issues of plasma or ozone processes in narrow features—FeAMD becomes a strong candidate for coating high-surface-area 3D scaffolds used in battery electrodes, supercapacitor current collectors, and heterogeneous catalyst supports [1][2]. The hematite phase obtained after annealing is catalytically active for water oxidation [2]. Scientists developing nanostructured iron oxide electrodes on porous templates (anodic alumina, inverse opals, metal foams) should select FeAMD for its demonstrated trench-coating capability and water-only ALD chemistry, which avoids the corrosive HCl byproduct of FeCl₃ processes [3].

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